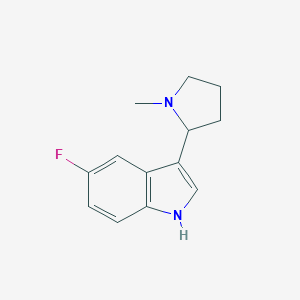
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is commonly used as a recreational drug. However, 5F-MDMB-PINACA also has potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 5F-MDMB-PINACA is similar to other synthetic cannabinoids, as it binds to CB1 and CB2 receptors in the brain. This binding results in the activation of downstream signaling pathways that can lead to changes in behavior and mood. However, 5F-MDMB-PINACA has been shown to have a higher affinity for these receptors than other synthetic cannabinoids, which may contribute to its potent psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5F-MDMB-PINACA are not well understood, but studies have shown that it can cause a range of effects on the brain and body. These effects include altered perception, mood changes, and impaired cognitive function. In addition, 5F-MDMB-PINACA has been shown to have a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5F-MDMB-PINACA in lab experiments is its potent psychoactive effects, which can be useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potential for abuse and dependence may limit its usefulness as a research tool, as it can be difficult to control for these factors in animal studies.
Direcciones Futuras
There are several future directions for scientific research on 5F-MDMB-PINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on the brain and behavior, particularly in individuals who use these substances recreationally. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including 5F-MDMB-PINACA, for conditions such as chronic pain and anxiety disorders.
Métodos De Síntesis
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoro-3-indolecarboxaldehyde with 1-methylpyrrolidin-2-amine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 5F-MDMB-PINACA. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.
Aplicaciones Científicas De Investigación
5F-MDMB-PINACA has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5F-MDMB-PINACA has a high affinity for CB1 and CB2 receptors in the brain, which are responsible for regulating pain sensation, mood, and appetite. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and their downstream signaling pathways.
Propiedades
Número CAS |
1815-29-8 |
|---|---|
Nombre del producto |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C13H15FN2 |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15FN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
Clave InChI |
OBIXHSPVWCWIOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
SMILES canónico |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
Sinónimos |
5-Fluoro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



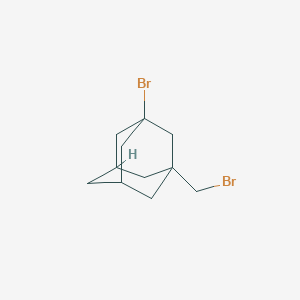
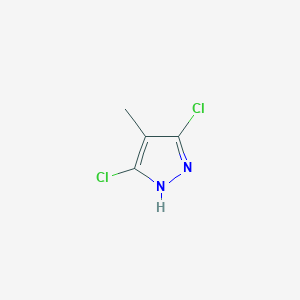
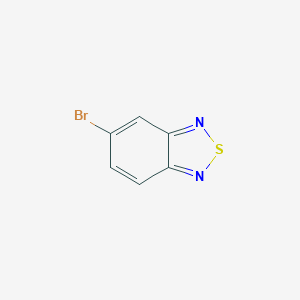
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
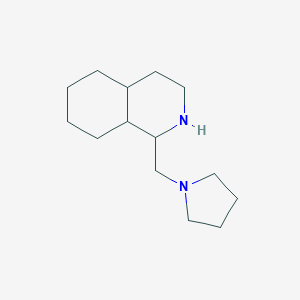
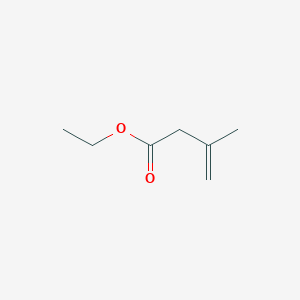
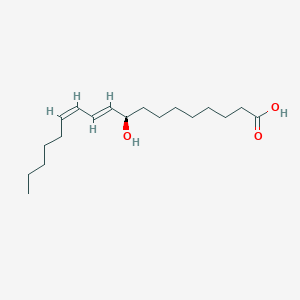
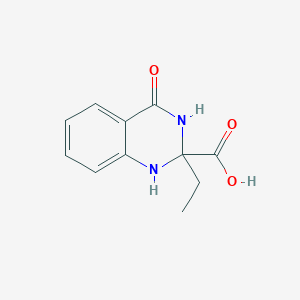
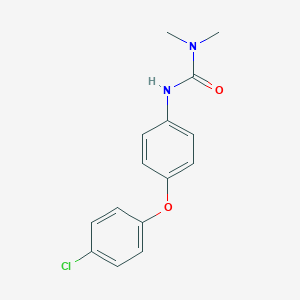
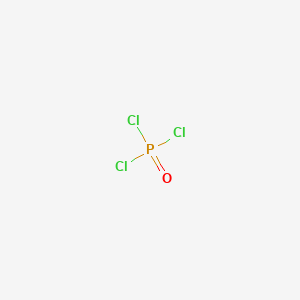
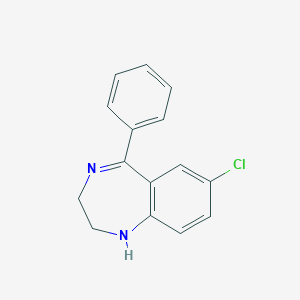
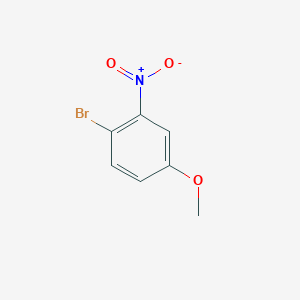
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)